molecular formula C17H16O4 B024712 Caffeic acid phenethyl ester CAS No. 100981-80-4

Caffeic acid phenethyl ester

Cat. No.: B024712
CAS No.: 100981-80-4
M. Wt: 284.31 g/mol
InChI Key: SWUARLUWKZWEBQ-VQHVLOKHSA-N
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Description

Caffeic acid phenethyl ester is a natural phenolic chemical compound. It is the ester of caffeic acid and phenethyl alcohol. This compound is found in a variety of plants and is a component of propolis from honeybee hives. This compound has been studied for its potential pharmacological properties, including antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory effects .

Preparation Methods

Caffeic acid phenethyl ester can be synthesized through various methods. One common synthetic route involves the esterification of caffeic acid with phenethyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial production methods for this compound often involve the extraction of propolis from honeybee hives, followed by purification processes to isolate the compound. The content of this compound in propolis can vary depending on the geographical location of the hives .

Chemical Reactions Analysis

Caffeic acid phenethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles.

    Reduction: The reduction of this compound can lead to the formation of dihydrothis compound.

    Substitution: Substitution reactions involving this compound can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Caffeic acid phenethyl ester exerts its effects through multiple mechanisms. It modulates the nuclear factor erythroid 2 pathway, which responds to oxidative stress by promoting the expression of cytoprotective enzymes. Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which is involved in the inflammatory response by promoting the expression of proinflammatory cytokines . These actions contribute to its antioxidant, anti-inflammatory, and immunomodulatory effects.

Comparison with Similar Compounds

Caffeic acid phenethyl ester is similar to other phenolic compounds, such as ferulic acid, p-coumaric acid, and sinapic acid. These compounds share similar chemical structures and biological activities. this compound is unique in its ability to modulate both the nuclear factor erythroid 2 and nuclear factor kappa-light-chain-enhancer of activated B cells pathways, which contributes to its broad range of pharmacological effects .

Similar compounds include:

  • Ferulic acid
  • p-Coumaric acid
  • Sinapic acid

These compounds also exhibit antioxidant and anti-inflammatory properties but may differ in their specific mechanisms of action and biological activities .

Properties

IUPAC Name

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUARLUWKZWEBQ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861176
Record name Phenethyl (E)-caffeate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-29-2, 104594-70-9
Record name (E)-Caffeic acid phenethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeic acid phenethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl (E)-caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl 3,4-dihydroxycinnamate
Source European Chemicals Agency (ECHA)
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Record name CAFFEIC ACID PHENETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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